![molecular formula C10H12Cl4 B12007614 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane CAS No. 62990-21-0](/img/structure/B12007614.png)
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is a complex organic compound with the molecular formula C10H12Cl4. It is characterized by its unique tricyclic structure, which includes four chlorine atoms attached to the carbon framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane typically involves the reaction of tricyclo[7.1.0.0(4,6)]decane with chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and often requires the use of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tricyclo[7.1.0.0(4,6)]decane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxygenated compounds .
Scientific Research Applications
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[7.1.0.0(4,6)]decane: The parent compound without chlorine atoms.
8-Methoxytetracyclo[7.1.0.0(2,4).0(5,7)]decane: A similar compound with a methoxy group.
Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane: A related compound with a different ring structure
Uniqueness
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is unique due to its specific arrangement of chlorine atoms and its tricyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62990-21-0 |
|---|---|
Molecular Formula |
C10H12Cl4 |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
5,5,10,10-tetrachlorotricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H12Cl4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 |
InChI Key |
NKVPORTUSHMWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


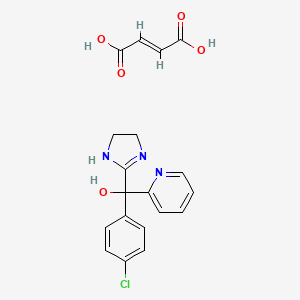

![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
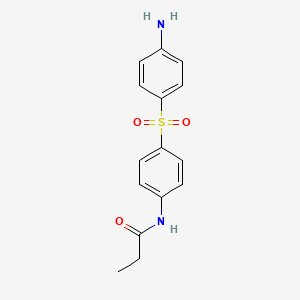
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)
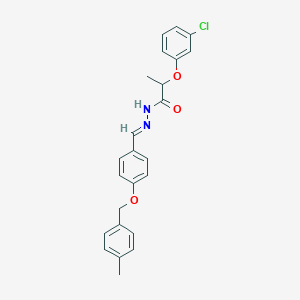

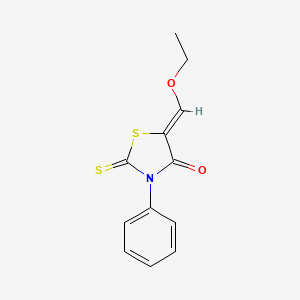
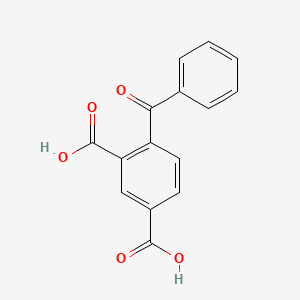
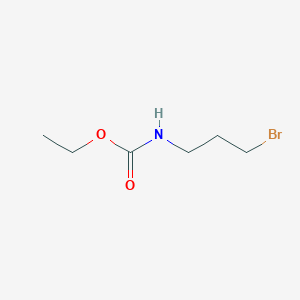
![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)
